N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride
Overview
Description
N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride is a chemical compound with the CAS Number: 1803611-37-1 . It has a molecular weight of 238.78 . The IUPAC name for this compound is N-(2-((tetrahydro-2H-thiopyran-4-yl)amino)ethyl)acetamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2OS.ClH/c1-8(12)10-4-5-11-9-2-6-13-7-3-9;/h9,11H,2-7H2,1H3,(H,10,12);1H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 238.78 . It is a powder at room temperature .Scientific Research Applications
Structural Properties and Anion Coordination
Research on amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide shows how these compounds can self-assemble into structures through weak interactions, suggesting potential applications in materials science and nanotechnology (Kalita & Baruah, 2010). The study on the spatial orientation of these molecules provides insights into their coordination chemistry, which could be valuable for developing new materials with specific properties.
Synthesis and Drug Development
The synthesis of novel acetamide derivatives, as discussed in the work on N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives, is promoted by carbodiimide condensation. These compounds were prepared efficiently, highlighting the potential for rapid synthesis of complex molecules for pharmaceutical applications (Yu et al., 2014).
Anticancer Activity
A specific study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide unveiled its anticancer properties through in silico modeling, targeting the VEGFr receptor. This discovery underlines the compound's potential in developing new anticancer drugs (Sharma et al., 2018).
Catalysts and Chemical Processes
An investigation into chemoselective acetylation of 2-aminophenol using immobilized lipase, where N-(2-Hydroxyphenyl)acetamide serves as an intermediate, showcases the compound's role in enhancing the synthesis of antimalarial drugs. This study not only demonstrates the compound's utility in pharmaceutical synthesis but also in optimizing chemical processes for better efficiency and selectivity (Magadum & Yadav, 2018).
Pesticide Potential
Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are potential pesticides, further expands the application domain of such compounds in agriculture. X-ray powder diffraction characterized these compounds, indicating their potential as environmentally friendly pesticides (Olszewska et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(thian-4-ylamino)ethyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS.ClH/c1-8(12)10-4-5-11-9-2-6-13-7-3-9;/h9,11H,2-7H2,1H3,(H,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIADJGPWXYSSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1CCSCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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